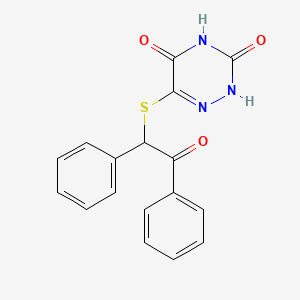
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-oxo-1,2-diphenylethyl chloride with 6-mercapto-1,2,4-triazine-3,5-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the 2-oxo-1,2-diphenylethyl moiety can be reduced to form a hydroxyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with different functional groups.
6-aryl-2,4-diamino-1,3,5-triazine: Another triazine derivative with distinct chemical properties.
Uniqueness
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of both the 2-oxo-1,2-diphenylethyl moiety and the sulfanyl group, which confer specific chemical reactivity and potential biological activities not found in other similar compounds.
Properties
IUPAC Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-16-15(22)18-17(23)20-19-16/h1-10,14H,(H2,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJTFRPSIOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
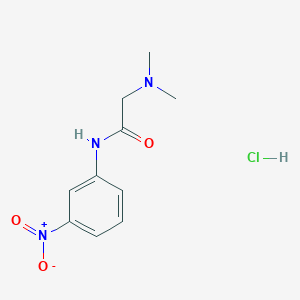
![N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)
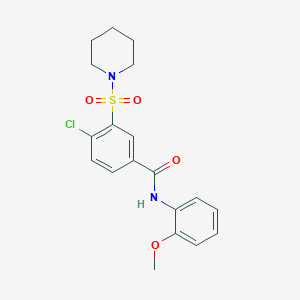

![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
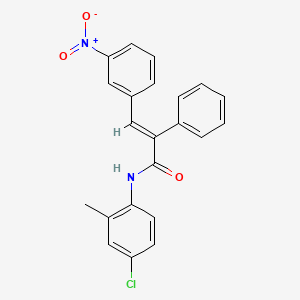
![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
![2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoicacid](/img/structure/B4974917.png)
![N-[[3-(furan-2-yl)phenyl]methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B4974937.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
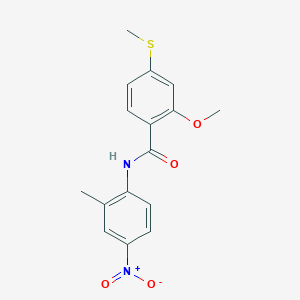
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
